molecular formula C19H16BrNO2 B174153 2,6-Bis(benzyloxy)-3-bromopyridine CAS No. 16727-47-2

2,6-Bis(benzyloxy)-3-bromopyridine

Cat. No.: B174153
CAS No.: 16727-47-2
M. Wt: 370.2 g/mol
InChI Key: BHPOOUUMRGOCIR-UHFFFAOYSA-N
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Description

2,6-Bis(benzyloxy)-3-bromopyridine is an organic compound with the molecular formula C19H16BrNO2. It is a derivative of pyridine, where two benzyloxy groups are attached to the 2nd and 6th positions, and a bromine atom is attached to the 3rd position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2,6-Bis(benzyloxy)-3-bromopyridine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2,6-dihydroxypyridine to introduce the bromine atom at the 3rd position. This is followed by the protection of the hydroxyl groups using benzyl bromide to form the benzyloxy groups. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

2,6-Bis(benzyloxy)-3-bromopyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,6-Bis(benzyloxy)-3-bromopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(benzyloxy)-3-bromopyridine largely depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, its derivatives may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes .

Comparison with Similar Compounds

2,6-Bis(benzyloxy)-3-bromopyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of benzyloxy and bromine substituents, providing a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

3-bromo-2,6-bis(phenylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-17-11-12-18(22-13-15-7-3-1-4-8-15)21-19(17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPOOUUMRGOCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(C=C2)Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618418
Record name 2,6-Bis(benzyloxy)-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16727-47-2
Record name 3-Bromo-2,6-bis(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16727-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(benzyloxy)-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(benzyloxy)-3-bromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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